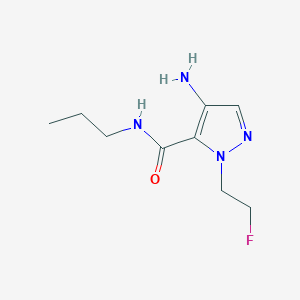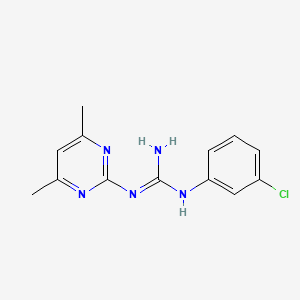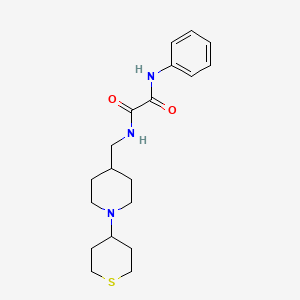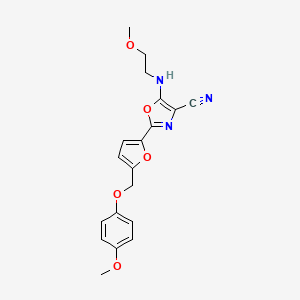![molecular formula C16H18ClN3OS B2386670 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1185108-03-5](/img/structure/B2386670.png)
6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thienopyrimidine core, with an ethyl group attached at position 6, a 4-methoxyphenyl group attached through a nitrogen atom, and a methyl group at position 2 .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the functional groups present in the molecule. For instance, the amine group might undergo reactions typical of amines, such as acylation or alkylation .科学的研究の応用
Molluscicidal Properties
Research into thiazolo[5,4-d]pyrimidines, which share structural similarities with the compound , highlights their potential as molluscicides. These compounds have been tested for their efficacy against snails that are intermediate hosts for schistosomiasis, suggesting potential applications in controlling the spread of this disease (El-bayouki & Basyouni, 1988).
Antifungal Effects
Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine containing a heterocyclic compound have demonstrated antifungal effects against significant types of fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest the potential use of such derivatives in developing new antifungal agents (Jafar et al., 2017).
Anticancer Activity
Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally related to the compound , has shown potent anticancer activity against various human cancer cell lines. This includes breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, highlighting the potential for these derivatives in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
A series of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from a similar chemical backbone, have been synthesized and shown good antimicrobial activities. These findings suggest applications in developing new antimicrobial agents (Hossan et al., 2012).
Degradation of Herbicides
The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger demonstrates the potential use of fungal species to remediate soil and water contaminated by such chemicals. This research highlights the environmental applications of microbes in degrading synthetic compounds (Sharma, Banerjee, & Choudhury, 2012).
作用機序
Target of Action
Similar compounds such as indole derivatives and pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have shown to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to be involved in dna repair damage . For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . This suggests that the compound may affect similar pathways and have downstream effects on cellular processes.
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in theoretical kinetic studies . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Similar compounds have shown promising activity against various diseases . For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown promising activity against MCF-7 and HCT116 human cancer cell lines . This suggests that the compound may have similar molecular and cellular effects.
Action Environment
The synthesis of similar compounds has been influenced by environmental factors such as temperature . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Cellular Effects
Pyrimidines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.ClH/c1-4-13-9-14-15(17-10(2)18-16(14)21-13)19-11-5-7-12(20-3)8-6-11;/h5-9H,4H2,1-3H3,(H,17,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGPISXJLBXSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2386591.png)


![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]prop-2-enamide](/img/structure/B2386594.png)
![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)

![2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2386597.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)


![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)
![phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)
